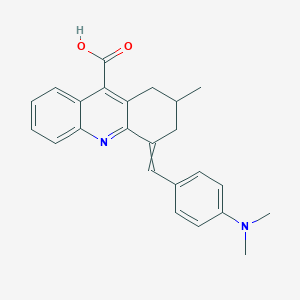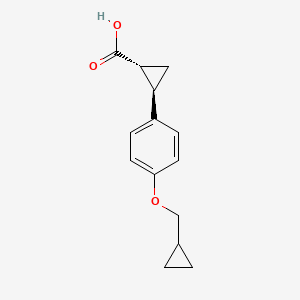
trans 2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a cyclopropylmethoxy group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired cyclopropanation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the molecular basis of various biological processes.
Medicine: In medicine, trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid may have potential therapeutic applications. Its structural features could be exploited to design new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and phenyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
- trans-2-(4-methoxyphenyl)cyclopropanecarboxylic acid
- trans-2-(4-(methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropylmethoxy group. This structural feature may confer distinct chemical and biological properties, such as increased stability or enhanced binding affinity to specific targets. The comparison of these compounds can provide valuable insights into structure-activity relationships and guide the design of new molecules with desired properties.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
(1R,2R)-2-[4-(cyclopropylmethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-14(16)13-7-12(13)10-3-5-11(6-4-10)17-8-9-1-2-9/h3-6,9,12-13H,1-2,7-8H2,(H,15,16)/t12-,13+/m0/s1 |
Clé InChI |
WLHHHDBHXLZDHJ-QWHCGFSZSA-N |
SMILES isomérique |
C1CC1COC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O |
SMILES canonique |
C1CC1COC2=CC=C(C=C2)C3CC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)


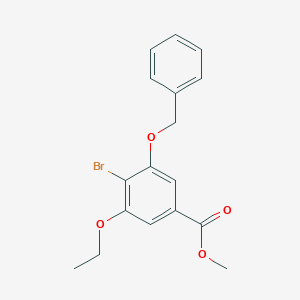

![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
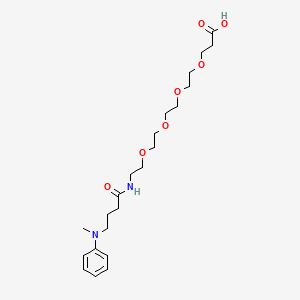
![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)

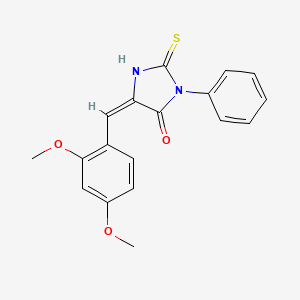

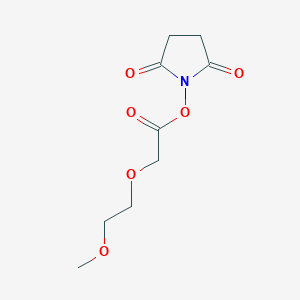
![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
